molecular formula C21H31NO3 B1324837 Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate CAS No. 898775-85-4

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

Cat. No.: B1324837
CAS No.: 898775-85-4
M. Wt: 345.5 g/mol
InChI Key: KJMIEQBDETXVBG-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate is a synthetic organic compound with the molecular formula C21H31NO3 It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a heptanoate chain with an oxo group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate typically involves the following steps:

    Formation of the Heptanoate Chain: The heptanoate chain can be synthesized through a series of reactions starting from simpler organic compounds. For instance, the chain can be built using aldol condensation reactions followed by reduction and esterification steps.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions. A suitable precursor, such as 4-(chloromethyl)phenyl heptanoate, can be reacted with piperidine to form the desired product.

    Oxidation: The final step involves the oxidation of the heptanoate chain to introduce the oxo group at the seventh position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate involves its interaction with specific molecular

Properties

IUPAC Name

ethyl 7-oxo-7-[4-(piperidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-25-21(24)10-6-3-5-9-20(23)19-13-11-18(12-14-19)17-22-15-7-4-8-16-22/h11-14H,2-10,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMIEQBDETXVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642726
Record name Ethyl 7-oxo-7-{4-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-85-4
Record name Ethyl ζ-oxo-4-(1-piperidinylmethyl)benzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-{4-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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